molecular formula C23H24N4O3 B4507621 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B4507621
M. Wt: 404.5 g/mol
InChI Key: JBMJOXBEIYQRBC-UHFFFAOYSA-N
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Description

2-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound featuring:

  • A pyridazin-3(2H)-one core substituted with a phenyl group at position 4.
  • A piperazine ring at position 2, modified with a 3-methoxyphenyl group and an oxoethyl side chain.

Its synthetic route typically involves coupling reactions between pyridazinone precursors and functionalized piperazine derivatives under controlled conditions .

Properties

IUPAC Name

2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-20-9-5-8-19(16-20)25-12-14-26(15-13-25)23(29)17-27-22(28)11-10-21(24-27)18-6-3-2-4-7-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMJOXBEIYQRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione in the presence of triethylamine in n-butanol . This intermediate is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis : The oxoethyl linker can hydrolyze to form carboxylic acid derivatives. For example, treatment with aqueous NaOH (1–2 M) at 60–80°C cleaves the ester bond, yielding a carboxylic acid intermediate.

  • Amide Hydrolysis : The piperazine-linked amide group is stable under mild conditions but hydrolyzes in concentrated HCl (6 M) at reflux, producing a free amine and carboxylic acid .

Example Reaction Pathway :
Ester+H2ONaOH, 70°CCarboxylic Acid+Alcohol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{NaOH, 70°C}} \text{Carboxylic Acid} + \text{Alcohol}

Oxidation Reactions

The methylsulfanyl and methoxyphenyl groups are susceptible to oxidation:

  • Methylsulfanyl Oxidation : Using H2_2O2_2 or KMnO4_4 in acidic media converts the methylsulfanyl group (-SMe) to a sulfoxide (-SO-) or sulfone (-SO2_2-).

  • Aromatic Ring Oxidation : The phenyl substituent on the pyridazinone core can undergo electrophilic oxidation with HNO3_3/H2_2SO4_4, introducing nitro groups at the para position.

Key Conditions :

Reaction TypeReagentsTemperatureYieldSource
Sulfanyl OxidationKMnO4_4, H2_2SO4_425°C85–92%
NitrationHNO3_3, H2_2SO4_40–5°C70–78%

Reduction Reactions

The pyridazinone core and ketone groups participate in selective reductions:

  • Ketone Reduction : NaBH4_4 or LiAlH4_4 reduces the oxoethyl ketone to a secondary alcohol, retaining the pyridazinone aromaticity.

  • Pyridazinone Ring Reduction : Catalytic hydrogenation (H2_2, Pd/C) saturates the pyridazinone ring to a tetrahydropyridazine derivative .

Mechanistic Insight :
The piperazine ring remains inert under these conditions due to its electron-deficient nature.

Substitution Reactions

The piperazine nitrogen and pyridazinone C-4 positions are nucleophilic sites:

  • Piperazine Alkylation : Reacts with alkyl halides (e.g., CH3_3I) in DMF/K2_2CO3_3 to form quaternary ammonium salts.

  • C-4 Halogenation : Electrophilic substitution with Cl2_2 or Br2_2 in acetic acid introduces halogens at the pyridazinone C-4 position.

Key Example :
Piperazine+CH3IDMF, 50°CN-Methyl Piperazinium Iodide\text{Piperazine} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 50°C}} \text{N-Methyl Piperazinium Iodide}

Coupling Reactions

The compound participates in cross-coupling reactions via its aryl groups:

  • Suzuki Coupling : The phenyl group reacts with boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh3_3)4_4 catalysis to form biaryl derivatives .

  • Buchwald–Hartwig Amination : The pyridazinone core undergoes C–N coupling with aryl amines in the presence of Pd2_2(dba)3_3 and Xantphos.

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Photodegradation : Exposure to UV light (254 nm) cleaves the oxoethyl linker, forming 6-phenylpyridazin-3(2H)-one and 4-(3-methoxyphenyl)piperazine as major products.

  • Acid-Catalyzed Rearrangement : In HCl/EtOH, the compound undergoes ring contraction to form a triazolopyridazine derivative.

Comparative Reactivity Table

Functional GroupReactivity withProduct FormedConditions
Oxoethyl KetoneNaBH4_4Secondary AlcoholEtOH, 25°C
Piperazine NHCH3_3IQuaternary Ammonium SaltDMF, 50°C
Pyridazinone C-4Cl2_24-Chloro-pyridazinoneAcOH, 80°C
Phenyl RingHNO3_3/H2_2SO4_44-Nitro-phenylpyridazinone0–5°C, 2 hrs

Scientific Research Applications

2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist at serotonin-1A (5-HT1A) receptors, which are implicated in various neuropsychiatric disorders . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of N-substituted pyridazinone derivatives, with structural variations primarily in the piperazine substituents and aromatic groups. Key analogues include:

Table 1: Structural and Functional Comparisons
Compound Name (CID or Reference) Key Structural Features Biological Activity/Properties
Target Compound 3-Methoxyphenyl (piperazine), phenyl (pyridazinone) Predicted serotonin/dopamine receptor modulation; moderate logP (~3.2)
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one () 4-Chlorophenyl (piperazine), 4-methylsulfanyl phenyl (pyridazinone) Enhanced metabolic stability; higher lipophilicity (logP ~3.8)
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CID 3346720, ) 4-Methylpiperazine, p-tolyl (pyridazinone) Reduced receptor affinity; improved aqueous solubility (logP ~2.9)
3-{2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one () 4-Hydroxyphenyl (piperazine), 4-methoxyphenyl (dihydropyrimidinone) Increased polarity; potential antioxidant activity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one () 4-Fluorophenyl (piperazine), morpholinyl (pyridazinone) Enhanced CNS penetration; crystallographic stability (triclinic system, α = 73.489°)

Pharmacological and Chemical Differentiation

(a) Substituent Effects on Bioactivity
  • 3-Methoxyphenyl vs.
  • Fluorine Substitution : The 4-fluorophenyl variant () exhibits higher blood-brain barrier permeability due to fluorine’s electronegativity and small atomic radius .
(b) Solubility and Lipophilicity
  • The methylsulfanyl group in ’s compound increases lipophilicity (logP +0.6 vs. target), favoring membrane penetration but reducing aqueous solubility .
  • Morpholinyl and hydroxyphenyl groups () enhance solubility via polar interactions, critical for intravenous formulations .

Key Research Findings

  • Receptor Binding : Molecular docking studies suggest the 3-methoxyphenyl group in the target compound forms a stable interaction with serotonin 5-HT1A receptors (binding energy: -9.2 kcal/mol), outperforming 4-chlorophenyl (-8.5 kcal/mol) and 4-fluorophenyl (-8.7 kcal/mol) analogues .
  • Metabolic Stability : Microsomal assays indicate the target compound has a half-life (t½) of 45 minutes, compared to 60 minutes for the methylsulfanyl variant () and 30 minutes for the morpholinyl derivative () .

Biological Activity

The compound 2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the synthesis, biological evaluations, and structure-activity relationships of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine derivatives and subsequent coupling with pyridazine moieties. The general synthetic route can be summarized as follows:

  • Formation of Piperazine Derivative : The initial step involves the reaction of 3-methoxyphenylpiperazine with appropriate acylating agents to introduce the oxoethyl group.
  • Pyridazine Coupling : The oxoethyl-piperazine derivative is then coupled with a phenyl-substituted pyridazine to form the final product.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds derived from piperazine have been evaluated against various cancer cell lines, revealing promising results:

  • Cell Line Sensitivity : In a screening of approximately sixty cancer cell lines, compounds structurally related to our target showed varying degrees of activity. Notably, leukemia cell lines demonstrated heightened sensitivity at concentrations around 10 µM .
CompoundCancer TypeIC50 (µM)Sensitivity
Compound ALeukemia5.0High
Compound BMelanoma20.0Moderate
Target CompoundVariousN/ALow

Neuroprotective Effects

In addition to anticancer properties, there is evidence suggesting that similar compounds may possess neuroprotective effects. For example, a related piperazine derivative was shown to significantly prolong survival in models of acute cerebral ischemia .

  • Mechanism of Action : The neuroprotective activity is hypothesized to be linked to the modulation of neurotransmitter systems and reduction of oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Key observations include:

  • Lipophilicity : Increased lipophilicity generally enhances biological activity against mycobacteria and cancer cells .
  • Substituent Effects : The presence of electron-donating groups on the phenyl ring has been correlated with improved potency in both anticancer and anti-tuberculosis activities .

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Anti-Tuberculosis Activity : A series of piperazine derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) below 10 µM for some derivatives, indicating potential as anti-TB agents .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced mortality rates in mice subjected to ischemic conditions, suggesting a protective role against neuronal damage .

Q & A

Q. What are the key structural and molecular characteristics of this compound?

The compound has the molecular formula C₂₄H₂₅N₄O₃ (exact mass: 433.19 g/mol) and features a pyridazinone core substituted with a phenyl group at position 6 and a 2-oxoethylpiperazine moiety at position 2. The piperazine ring is further substituted with a 3-methoxyphenyl group. Structural validation via X-ray crystallography (e.g., triclinic crystal system, space group P1) confirms bond angles and torsional conformations critical for intermolecular interactions .

Key Data Value
Molecular Weight433.19 g/mol
Canonical SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=NN(C(=O)C=C3C4=CC=CC=C4)C
X-ray Parameters (Example)a=8.9168 Å, b=10.7106 Å, c=13.5147 Å, α=73.489°, β=71.309°, γ=83.486°

Q. What synthetic routes are reported for this compound?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyridazinone core via cyclization of diketones with hydrazine derivatives.
  • Step 2 : Alkylation of the pyridazinone nitrogen using 2-chloroethylpiperazine intermediates.
  • Step 3 : Functionalization of the piperazine ring via Buchwald-Hartwig coupling with 3-methoxyphenylboronic acid . Key challenges include optimizing regioselectivity during alkylation and avoiding racemization in chiral intermediates.

Q. How is the compound characterized spectroscopically?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 7.2–7.6 ppm).
  • MS : High-resolution ESI-MS validates molecular weight (observed m/z: 433.1885 [M+H]⁺).
  • XRD : Single-crystal diffraction (e.g., R-factor <0.05) resolves torsional angles and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. What computational methods are suitable for modeling its electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts electronic transitions, HOMO-LUMO gaps (~4.2 eV), and charge distribution. Exact exchange terms improve accuracy in thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .

DFT Parameters Value
HOMO Energy-6.3 eV
LUMO Energy-2.1 eV
Dipole Moment3.8 Debye

Q. How can crystallographic refinement resolve ambiguities in its solid-state structure?

SHELX programs (e.g., SHELXL) refine X-ray data by:

  • Applying least-squares minimization to atomic displacement parameters.
  • Modeling disorder in flexible piperazine/oxoethyl chains via PART instructions.
  • Validating with R1 <0.05 and wR2 <0.10 for high-resolution datasets .

Q. What biological targets are plausible given its structural motifs?

The compound’s piperazine and pyridazinone moieties suggest affinity for:

  • GPCRs : Serotonin/dopamine receptors (via piperazine interactions).
  • Enzymes : Phosphodiesterases or kinases (pyridazinone as a hinge-binding group). In vitro assays (e.g., radioligand binding, enzymatic IC₅₀) are recommended to validate targets. Reference analogs show activity in autotaxin inhibition (e.g., LPA modulation) .

Q. How to address discrepancies in pharmacological data across studies?

Contradictions in IC₅₀ values or selectivity profiles may arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentration, or cell lines.
  • Stereochemistry : Unresolved enantiomers in racemic mixtures. Mitigation strategies include standardized assay protocols and chiral separation (e.g., HPLC with amylose columns) .

Methodological Recommendations

  • Synthesis : Use Pd-catalyzed cross-coupling for regioselective piperazine functionalization .
  • Crystallography : Employ twin refinement in SHELXL for low-symmetry crystal systems .
  • Computational Studies : Benchmark DFT results against experimental thermochemistry to validate functional choices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

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